(4-Methylphenyl)acetaldehyde CAS number 104-09-6 properties
(4-Methylphenyl)acetaldehyde CAS number 104-09-6 properties
An In-Depth Technical Guide to (4-Methylphenyl)acetaldehyde (CAS 104-09-6) for Researchers and Drug Development Professionals
I. Executive Summary
(4-Methylphenyl)acetaldehyde, also known as p-tolylacetaldehyde, is an aromatic aldehyde with the CAS Number 104-09-6. While structurally simple, this compound is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. Its characteristic powerful, green, and floral scent profile makes it a valuable ingredient in fine fragrances, notably in lilac and hyacinth formulations.[1] Beyond its olfactory properties, its aldehyde functionality and substituted benzene ring offer reactive sites for constructing more complex molecular architectures, making it a compound of interest for synthetic chemists.
This guide provides a comprehensive technical overview of (4-Methylphenyl)acetaldehyde, designed for researchers, scientists, and professionals in drug development. It consolidates critical data on its physicochemical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and provides a thorough framework for its spectroscopic and analytical characterization. Furthermore, this document explores its chemical reactivity, primary applications, and essential safety and handling information, grounding all technical claims in authoritative references.
II. Molecular and Physicochemical Properties
(4-Methylphenyl)acetaldehyde is classified as a phenylacetaldehyde, a subclass of benzenoid organic compounds.[2][3] It presents as a colorless to pale yellow liquid under standard conditions, though it can solidify at lower ambient temperatures.[4][5] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104-09-6 | [6][7] |
| Molecular Formula | C₉H₁₀O | [6][7] |
| Molecular Weight | 134.18 g/mol | [4][7] |
| IUPAC Name | 2-(4-methylphenyl)acetaldehyde | [4][5] |
| Synonyms | p-Tolylacetaldehyde, 4-Methylbenzeneacetaldehyde, Syringa Aldehyde | [5][7][8] |
| Appearance | Colorless to yellow clear oily liquid | [1][8] |
| Odor Profile | Powerful, floral, green, fruity, with lilac and hyacinth notes | [1][9] |
| Boiling Point | 221-222 °C at 760 mmHg | [2][5] |
| Melting Point | 40 °C | [2][9] |
| Density | ~1.010 - 1.016 g/cm³ at 25 °C | [1][10] |
| Refractive Index (n²⁰/D) | ~1.529 - 1.534 | [1][9] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [5] |
| LogP | ~2.09 - 2.24 | [2][8] |
| Flash Point | 70 °C (158 °F) | [1][8] |
III. Synthesis and Purification
Recommended Synthetic Pathway: Oxidation of 2-(4-methylphenyl)ethanol
While several synthetic routes to aromatic aldehydes exist, a reliable and common laboratory-scale method for preparing (4-Methylphenyl)acetaldehyde is the controlled oxidation of its corresponding primary alcohol, 2-(4-methylphenyl)ethanol (also known as p-tolyl ethanol). This precursor is commercially available.[11] This method is preferred due to its high selectivity and the relative stability of the starting material. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations are effective for this transformation, minimizing the over-oxidation to the corresponding carboxylic acid, (4-methylphenyl)acetic acid.
The causality for selecting a mild oxidant like PCC lies in its ability to oxidize primary alcohols to aldehydes efficiently while being insufficiently reactive to further oxidize the aldehyde to a carboxylic acid, provided that water is rigorously excluded from the reaction medium. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).
Detailed Experimental Protocol (Synthesis)
Reaction: Oxidation of 2-(4-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC).
Materials:
-
2-(4-methylphenyl)ethanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel (for slurry with PCC)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for solvent containment)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry 500 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend Pyridinium chlorochromate (PCC) (1.5 eq) and a small amount of silica gel in anhydrous dichloromethane (DCM). The silica gel helps prevent the formation of a tarry precipitate and simplifies filtration.
-
Addition of Alcohol: Dissolve 2-(4-methylphenyl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the stirring PCC suspension dropwise over 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot (visualized with a UV lamp and/or a potassium permanganate stain). The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.
-
Workup - Extraction: Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (4-Methylphenyl)acetaldehyde.
Purification Protocol (Vacuum Distillation)
The crude product is often sufficiently pure for many applications. However, for high-purity requirements, vacuum distillation is the recommended purification method.
-
Set up a distillation apparatus for vacuum operation.
-
Transfer the crude product to the distillation flask.
-
Apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~70-72 °C at reduced pressure).[4] The precise boiling point will be pressure-dependent.
Synthetic Workflow Diagram
Here is a diagram illustrating the synthesis and purification workflow.
Caption: Workflow for the synthesis and purification of (4-Methylphenyl)acetaldehyde.
IV. Spectroscopic and Analytical Characterization
Accurate structural elucidation and quantification are critical. The following sections detail the expected spectroscopic signatures and a robust analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the structure. The expected chemical shifts are based on known values for similar structures and general principles of NMR.[12][13]
| ¹H NMR (Predicted, CDCl₃, 500 MHz) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | Triplet (t) | 1H | -CH O | Aldehydic proton, coupled to the adjacent CH₂ group. |
| ~7.1-7.2 | Multiplet (AA'BB') | 4H | Ar-H | Aromatic protons of the para-substituted ring. |
| ~3.6 | Doublet (d) | 2H | -CH₂ -CHO | Methylene protons adjacent to the carbonyl, coupled to the aldehyde proton. |
| ~2.3 | Singlet (s) | 3H | Ar-CH₃ | Protons of the aryl methyl group. |
| ¹³C NMR (Predicted, CDCl₃, 125 MHz) | ||
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C HO | Aldehyde carbonyl carbon, highly deshielded. |
| ~138 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |
| ~130 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the acetaldehyde moiety. |
| ~129.5 | Ar-C H | Aromatic methine carbons. |
| ~50 | C H₂-CHO | Methylene carbon adjacent to the carbonyl. |
| ~21 | Ar-C H₃ | Aryl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum will be dominated by absorptions from the aldehyde and the aromatic ring.[14]
| IR Absorption Bands (Predicted) | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~2820 & ~2720 | Medium-Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1725 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1610 & ~1515 | Medium-Strong | Aromatic C=C ring stretches |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns useful for identification. Aromatic aldehydes typically show a strong molecular ion peak.[15]
| Mass Spectrometry (Predicted EI Fragmentation) | ||
| m/z | Proposed Fragment | Rationale for Loss |
| 134 | [M]⁺ | Molecular Ion |
| 133 | [M-H]⁺ | Loss of the aldehydic hydrogen radical |
| 105 | [M-CHO]⁺ | α-cleavage, loss of the formyl radical (CHO) |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives |
Analytical Quantification via GC-MS
For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples, or fragrance mixtures), direct injection can be challenging due to the reactivity of the aldehyde. A robust method involves derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).
The aldehyde is converted to a more stable and volatile oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This derivatization serves a dual purpose: it stabilizes the analyte by protecting the reactive aldehyde group and introduces a pentafluorobenzyl moiety, which enhances sensitivity for detection by Electron Capture Negative Ionization (ECNI) MS, though standard EI-MS is also highly effective.[5][7][10] This self-validating protocol includes an internal standard for precise quantification.
Materials:
-
Sample containing (4-Methylphenyl)acetaldehyde
-
Internal Standard (IS) solution (e.g., d₁₀-Benzaldehyde)
-
PFBHA solution (in buffer, pH ~4-5)
-
Hexane or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials, autosampler
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: To 1 mL of the sample (aqueous or extracted into a solvent), add a known amount of the internal standard solution.
-
Derivatization: Add 100 µL of the PFBHA solution. Vortex the mixture vigorously for 1 minute.
-
Reaction: Incubate the mixture at 60 °C for 60 minutes to ensure complete derivatization.[16]
-
Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes to extract the oxime derivative. Centrifuge to separate the layers.
-
Isolation and Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried extract to a GC autosampler vial. Inject 1 µL into the GC-MS system.
-
GC-MS Conditions (Typical):
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detection: EI mode (70 eV), scan range m/z 50-400. Monitor characteristic ions for the derivative and the internal standard for quantification.
-
-
Quantification: Generate a calibration curve using standards prepared in the same manner. The concentration of (4-Methylphenyl)acetaldehyde in the sample is determined by comparing the peak area ratio of the analyte derivative to the internal standard against the calibration curve.
Caption: Workflow for the quantitative analysis of (4-Methylphenyl)acetaldehyde via GC-MS.
V. Chemical Reactivity and Applications
Reactivity of the Aldehyde Moiety
The chemistry of (4-Methylphenyl)acetaldehyde is dominated by its aldehyde functional group. It undergoes a variety of reactions typical for aldehydes:
-
Oxidation: Can be readily oxidized to (4-methylphenyl)acetic acid using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(4-methylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Acetal Formation: In the presence of an alcohol and an acid catalyst, it will reversibly form a hemiacetal and then an acetal.[17] This reaction is often used as a protecting group strategy in multi-step syntheses.
-
Reductive Amination: It can react with ammonia or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form corresponding amines.
-
Condensation Reactions: The α-protons on the methylene group are weakly acidic, allowing the compound to participate in base-catalyzed aldol-type condensation reactions.
Applications in the Fragrance and Flavor Industry
The primary commercial application of (4-Methylphenyl)acetaldehyde is as a fragrance ingredient.[5] Its powerful and diffusive scent, described as green, floral, and reminiscent of hyacinth and lilac, makes it a key component in many floral fragrance compositions.[1] It provides a fresh, natural top note that is highly valued by perfumers. In the flavor industry, it is used in trace amounts to impart fresh, green notes to various food products.[5]
Utility as a Synthon in Organic Chemistry
As a bifunctional molecule with an aldehyde group and an activated aromatic ring, (4-Methylphenyl)acetaldehyde is a useful building block (synthon) in organic synthesis. The aldehyde allows for carbon chain extension and functional group interconversion, while the aromatic ring can undergo electrophilic substitution reactions. While not a widely cited intermediate in major drug discovery campaigns, its structural motif is present in various biologically active molecules. Its availability and reactivity make it a plausible starting point for the synthesis of more complex targets in medicinal chemistry research.[10][18]
VI. Toxicology and Safety Profile
Hazard Identification and Classification
(4-Methylphenyl)acetaldehyde possesses moderate acute toxicity and is an irritant. It is also classified as a skin sensitizer. Researchers must consult the full Safety Data Sheet (SDS) before handling.
| GHS Hazard Classification | |
| Pictogram | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| (Source:[4]) |
Handling and Storage Recommendations
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition. Aldehydes are prone to oxidation, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
VII. References
-
Human Metabolome Database. (4-Methylphenyl)acetaldehyde (HMDB0029639). [Web Page]. Available at: [Link]
-
The Good Scents Company. p-tolyl acetaldehyde. [Web Page]. Available at: [Link]
-
Cheméo. Chemical Properties of Benzeneacetaldehyde, 4-methyl- (CAS 104-09-6). [Web Page]. Available at: [Link]
-
Chemical Synthesis Database. (4-methylphenyl)(oxo)acetaldehyde. [Web Page]. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. Lilac acetaldehyde. [Web Page]. Available at: [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [PDF]. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). [Web Page]. Available at: [Link]
-
PrepChem.com. Synthesis of p-tolualdehyde. [Web Page]. Available at: [Link]
-
Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, p-tolylacetaldehyde, CAS Registry Number 104-09-6. Food and Chemical Toxicology, 197, 115223.
-
Human Metabolome Database. (4-Methylphenyl)acetaldehyde (HMDB0029639). [Web Page]. Available at: [Link]
-
Organic Syntheses. Acetal. [Web Page]. Available at: [Link]
-
Ueno, H., et al. (2000). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 46(5), 345-351.
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
-
The Good Scents Company. para-tolualdehyde. [Web Page]. Available at: [Link]
-
NPTEL. (2012). Lecture 25 : Mass and Infrared Spectrocopies. [Web Page]. Available at: [Link]
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NIST WebBook. 4-Methylphenyl acetone. [Web Page]. Available at: [Link]
-
De B. Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
-
Barbell, i., et al. (2017). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. ChemCatChem, 9(11), 1921-1929.
-
Tsanaktsidis, C. G., et al. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(4), M912.
-
Vaca, C. E., et al. (1988). Studies of the reaction of acetaldehyde with deoxynucleosides. Carcinogenesis, 9(7), 1227-1231.
-
ResearchGate. IR spectrum of the main product Phenyl acetaldehyde. [Image]. Available at: [Link]
-
Leah4Sci. (2018). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. [Video]. Available at: [Link]
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